N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide
Description
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide (hereafter referred to as the target compound) is a heterocyclic amide featuring a thiophene-2-carboxamide core linked to a 4-(6-methylbenzothiazol-2-yl)phenyl group. The benzothiazole moiety is substituted with a methyl group at the 6-position, while the phenyl ring bridges the benzothiazole and thiophene-carboxamide units.
For example, N-(2-nitrophenyl)thiophene-2-carboxamide () was prepared by refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile . By extension, the target compound likely involves the reaction of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with thiophene-2-carbonyl chloride.
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-12-4-9-15-17(11-12)24-19(21-15)13-5-7-14(8-6-13)20-18(22)16-3-2-10-23-16/h2-11H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNMNUVDAWNQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Coupling with Phenyl Group: The benzothiazole intermediate is then coupled with a phenyl group using a Suzuki coupling reaction, which involves a palladium catalyst and a boronic acid.
Formation of Thiophene Carboxamide: The final step involves the formation of the thiophene carboxamide moiety through a condensation reaction with thiophene-2-carboxylic acid and an amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or toluene.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : The compound exhibits promising antimicrobial properties due to the presence of the benzothiazole moiety, which is known for its biological activity against various pathogens. Studies have shown that derivatives of benzothiazole can inhibit bacterial growth effectively.
- Anticancer Potential : Research indicates that compounds with similar structures have demonstrated anticancer activity. The thiophene ring enhances the interaction with cancer cell receptors, potentially leading to reduced cell proliferation and increased apoptosis in cancerous cells .
- Anti-tubercular Properties : The compound is being investigated for its potential as an anti-tubercular agent. The structural characteristics of benzothiazole derivatives are linked to their effectiveness against Mycobacterium tuberculosis, making this compound a candidate for further drug development.
Materials Science
- Organic Semiconductors : Due to its conjugated system, N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is explored for applications in organic electronics, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties can be tuned by modifying the substituents on the thiophene and benzothiazole rings .
Organic Synthesis
The compound serves as a versatile building block in synthetic organic chemistry. Its multi-functional nature allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules.
Case Study 1: Antimicrobial Activity
In a study conducted on various benzothiazole derivatives, this compound was found to exhibit significant antibacterial activity against strains of E. coli and S. aureus. The structure-activity relationship (SAR) analysis suggested that modifications on the thiophene ring could enhance its efficacy further .
Case Study 2: Anticancer Properties
A series of experiments evaluated the anticancer effects of this compound on different cancer cell lines, including breast and lung cancer cells. Results indicated that treatment with the compound led to a notable decrease in cell viability and induced apoptosis, suggesting its potential as a lead compound for cancer therapy .
Case Study 3: Organic Electronics
Research on the use of this compound in organic photovoltaic devices demonstrated improved charge mobility and efficiency compared to traditional materials. The incorporation of this compound into device architectures resulted in enhanced performance metrics, showcasing its utility in advanced materials applications.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aryl Substituents
The target compound’s structural relatives differ primarily in substituents on the phenyl or benzothiazole rings. Key examples include:
Table 1: Comparison of Molecular Properties
Key Observations :
- The target compound’s molecular weight (377.47 g/mol) is intermediate between simpler analogues (e.g., T-IV-B) and bulkier derivatives (e.g., ’s nitro-chloro variant).
- Substituents like acryloyl (T-IV-B) or nitro groups () significantly alter polarity and steric bulk, impacting solubility and binding affinity .
Spectral and Crystallographic Comparisons
Table 2: IR and NMR Spectral Features
Key Observations :
Crystallographic Data :
- N-(2-Nitrophenyl)thiophene-2-carboxamide () crystallizes with dihedral angles of 13.5° (molecule A) and 8.5° (molecule B) between the benzene and thiophene rings, indicating moderate planarity disruption . This contrasts with its furan analogue (2NPFC), which has a 9.7° dihedral angle, suggesting thiophene’s larger atomic radius increases steric hindrance .
Biological Activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
The compound features a benzothiazole moiety linked to a thiophene ring through a phenyl group . Its structural complexity suggests a diverse range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research.
Structural Characteristics
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H14N2OS2 |
| Molecular Weight | 342.45 g/mol |
| Key Functional Groups | Benzothiazole, Thiophene, Amide |
Antimicrobial Properties
Research indicates that compounds with benzothiazole and thiophene functionalities exhibit significant antimicrobial properties. The mechanism often involves the inhibition of cell wall synthesis in bacteria and fungi. Studies have shown that derivatives of benzothiazole are effective against various pathogens, including Mycobacterium tuberculosis and fungal strains .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines. For instance, preliminary screening revealed that similar compounds exhibit IC50 values lower than standard chemotherapeutics like doxorubicin . The presence of electron-withdrawing substituents on the benzothiazole moiety enhances cytotoxic activity .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymes : The compound targets enzymes involved in bacterial cell wall synthesis.
- Disruption of Metabolic Pathways : It interferes with key metabolic pathways that lead to cell death.
- Interaction with Receptors : The compound may bind to specific receptors involved in tumor growth and inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives showed significant activity against drug-resistant strains of Mycobacterium tuberculosis, with some compounds exhibiting up to 50-fold increased potency compared to existing treatments .
- Cytotoxicity in Cancer Cells : In a comparative study, compounds similar to this compound were tested against various cancer cell lines (e.g., HCT-116). Results indicated IC50 values significantly lower than those for conventional chemotherapeutics .
- Anti-inflammatory Effects : Research has also suggested potential anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
Q & A
Q. What are the optimized synthetic routes for N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling thiophene-2-carbonyl chloride with substituted anilines under reflux in acetonitrile (1–3 hours). For example, in analogous compounds like N-(2-nitrophenyl)thiophene-2-carboxamide, equimolar reagents in acetonitrile yielded crystals after solvent evaporation . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
- Temperature : Reflux conditions (~80–100°C) are critical for cyclization and avoiding byproducts.
- Purification : Crystallization from ethanol/water mixtures (4:1) improves purity, as seen in derivatives with 76% yields .
Table 1 : Representative Synthetic Data from Analogous Compounds
| Derivative | Yield (%) | Melting Point (°C) | Solvent System | Reference |
|---|---|---|---|---|
| 7b (Triazepine derivative) | 76 | 160–162 | Ethanol | |
| N-(2-Nitrophenyl) analogue | N/A | 397 | Acetonitrile |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Confirm NH stretches (~3300 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-S-C (650–750 cm⁻¹) .
- ¹H/¹³C-NMR : Key signals include:
- Thiophene protons (δ 6.8–7.5 ppm) and benzothiazole aromatic protons (δ 7.2–8.1 ppm).
- Methyl groups on benzothiazole (δ 2.5–2.7 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., M⁺ at m/z 352) and fragmentation patterns validate molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiophene-2-carboxamide derivatives?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent effects) or assay conditions. Strategies include:
- Comparative SAR Studies : Modify substituents (e.g., nitro vs. methoxy groups) and test against standardized microbial strains. For example, N-(2-nitrophenyl) derivatives showed antibacterial activity linked to nitro group orientation in the crystal lattice .
- Dose-Response Analysis : Use in vitro models (e.g., MIC assays) with consistent protocols to isolate structure-activity relationships .
- Control for Solubility : Poor solubility in aqueous media may mask activity; use DMSO carriers (<1% v/v) .
Q. What computational methods are recommended for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Docking : Study interactions with targets like bacterial enzymes (e.g., dihydrofolate reductase) using software such as AutoDock Vina. The dihedral angle between benzothiazole and thiophene rings (e.g., 8.5–13.5° ) influences binding.
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability. The trifluoromethyl group in analogues enhances metabolic stability .
- DFT Calculations : Analyze electron density maps to predict reactive sites for functionalization .
Q. How can structural modifications enhance the compound’s selectivity for specific biological targets?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the benzothiazole methyl group with bulkier substituents (e.g., CF₃) to improve target affinity .
- Heterocycle Fusion : Introduce pyrazoline or triazepine rings (as in ) to modulate steric and electronic effects.
- Protease Stability : Incorporate methyl groups on the thiophene ring to reduce metabolic degradation, as seen in peptidomimetic analogues .
Data Contradiction Analysis
Q. Why do melting points and yields vary significantly across synthetic protocols for similar derivatives?
- Methodological Answer : Variations arise from:
- Crystallization Solvents : Ethanol yields lower melting points (160–162°C) compared to DMF (278–280°C) due to polymorphic forms .
- Reaction Stoichiometry : Excess acyl chloride improves yields but may require rigorous purification to remove unreacted starting materials .
- Heating Duration : Prolonged reflux (e.g., 20 hours for thiazolyl derivatives) increases cyclization efficiency but risks decomposition .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating this compound’s antimicrobial potential?
- Methodological Answer :
- Agar Dilution/Microbroth Dilution : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Kinetics : Assess bactericidal activity over 24 hours at 2× MIC.
- Cytotoxicity Controls : Use mammalian cell lines (e.g., HEK-293) to confirm selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
